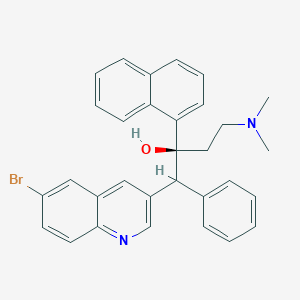
(2S)-1-(6-bromoquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bedaquiline is a diarylquinoline antimycobacterial drug primarily used in the treatment of multidrug-resistant tuberculosis. It was approved by the United States Food and Drug Administration in 2012 and is considered a significant breakthrough in tuberculosis treatment due to its unique mechanism of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bedaquiline can be synthesized through several methods. One common method involves the reaction of a compound II and a compound III in the presence of zinc powder and a catalyst such as trimethylchlorosilane or 1,2-dibromoethane in tetrahydrofuran . Another method involves reacting a compound (9) with a reducing agent in a solvent to collect the racemate of bedaquiline .
Industrial Production Methods: Industrial production of bedaquiline often involves the preparation of its fumarate salt due to its high purity, excellent physicochemical properties, and good stability. The preparation methods for bedaquiline fumarate include crystallization techniques that improve the quality of the product and are suitable for mass production .
Análisis De Reacciones Químicas
Types of Reactions: Bedaquiline undergoes several types of chemical reactions, including oxidative metabolism primarily by the cytochrome P450 isoenzyme 3A4 to form a less-active N-monodesmethyl metabolite . It also undergoes acid dissociation reactions, forming various protonated and dissociated species in different pH conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving bedaquiline include cytochrome P450 isoenzyme 3A4 for oxidative metabolism and various acids and bases for dissociation reactions. The conditions for these reactions typically involve specific pH ranges and temperatures to achieve the desired products .
Major Products Formed: The major products formed from the reactions of bedaquiline include its N-monodesmethyl metabolite and various protonated and dissociated species such as L−, LH, LH2+, LH32+, and LH43+ .
Aplicaciones Científicas De Investigación
Bedaquiline has a wide range of scientific research applications, particularly in the field of medicine. It is primarily used to treat multidrug-resistant tuberculosis and has shown promising results in improving treatment outcomes and reducing mortality rates . Additionally, bedaquiline’s unique mechanism of action has made it a subject of interest in studies aiming to develop new antibiotics and improve first-line treatments for tuberculosis .
Mecanismo De Acción
Bedaquiline exerts its effects by inhibiting the ATP synthase enzyme of Mycobacterium tuberculosis. This enzyme is essential for the generation of energy in the bacteria. By binding to the subunit c of ATP synthase, bedaquiline blocks the proton pump, leading to the inhibition of ATP production and ultimately causing bacterial cell death .
Comparación Con Compuestos Similares
Bedaquiline is unique among tuberculosis treatments due to its mechanism of action. Similar compounds include other antimycobacterial drugs such as isoniazid, rifampicin, pyrazinamide, and ethambutol. unlike these drugs, bedaquiline targets the ATP synthase enzyme, making it effective against multidrug-resistant strains of tuberculosis .
Propiedades
Fórmula molecular |
C31H29BrN2O |
|---|---|
Peso molecular |
525.5 g/mol |
Nombre IUPAC |
(2S)-1-(6-bromoquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C31H29BrN2O/c1-34(2)18-17-31(35,28-14-8-12-22-9-6-7-13-27(22)28)30(23-10-4-3-5-11-23)25-19-24-20-26(32)15-16-29(24)33-21-25/h3-16,19-21,30,35H,17-18H2,1-2H3/t30?,31-/m1/s1 |
Clave InChI |
CAZMLEZKNNXBTD-NLIBRCFJSA-N |
SMILES isomérico |
CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=CN=C5C=CC(=CC5=C4)Br)O |
SMILES canónico |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=CN=C5C=CC(=CC5=C4)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


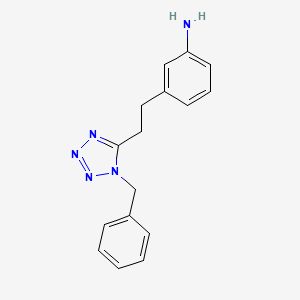
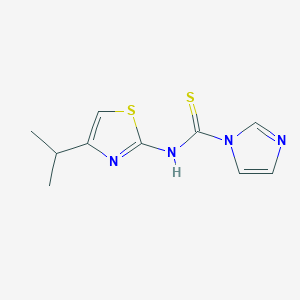
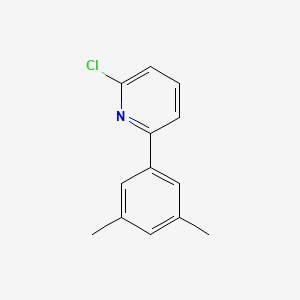
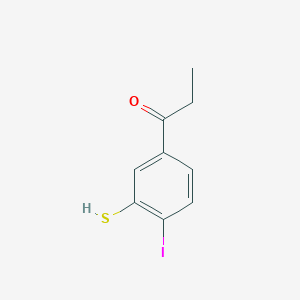
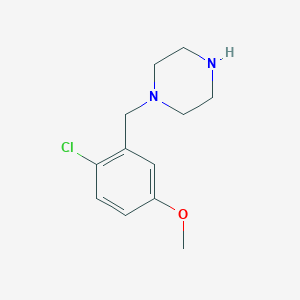
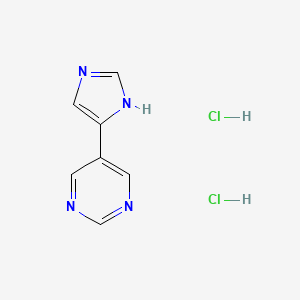
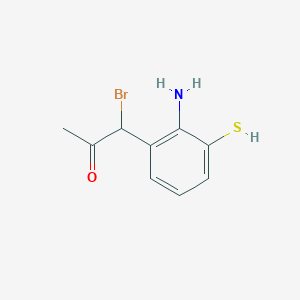


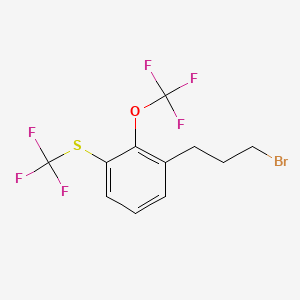
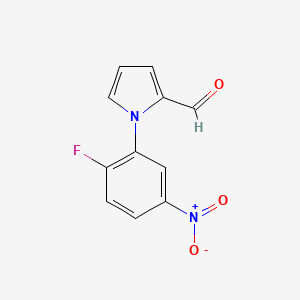
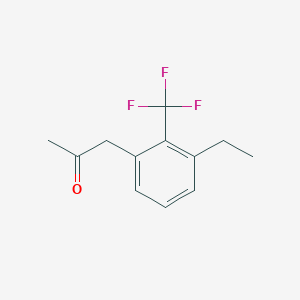
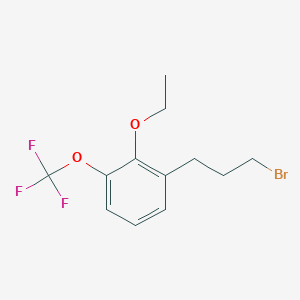
![tert-butyl 7-amino-1-ethyl-9-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B14053061.png)
